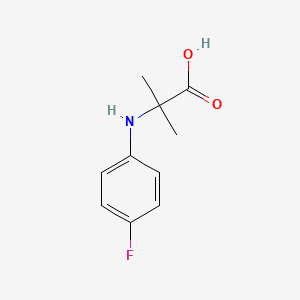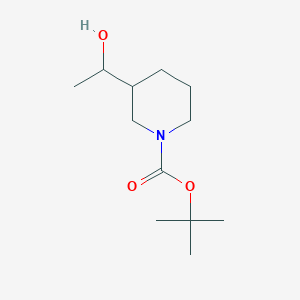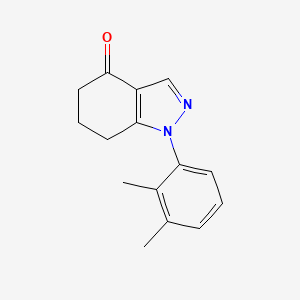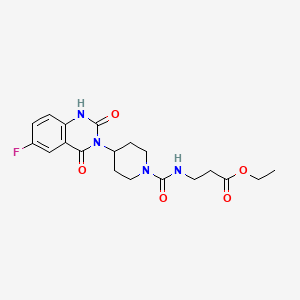
ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate is a fascinating compound that belongs to the quinazolinone class. These compounds are known for their significant pharmacological properties. This particular compound stands out due to its unique structure, combining elements that enhance its potential for scientific research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves a multi-step process. The starting material often includes a fluoroquinazolinone derivative, which undergoes a series of reactions to introduce the piperidine and carboxamide groups. The synthesis typically involves:
Formation of Quinazolinone Core: : This is achieved by cyclization reactions involving anthranilic acid derivatives and isatoic anhydride.
Introduction of Fluoro Group: : Selective fluorination techniques are employed to introduce the fluoro group at the 6-position of the quinazolinone ring.
Attachment of Piperidine Group: : This involves nucleophilic substitution reactions where the piperidine group is attached to the quinazolinone core.
Formation of the Carboxamide Linkage: : The piperidine derivative undergoes further reactions to form the carboxamide linkage with the propanoate ester.
Industrial Production Methods: : In industrial settings, the synthesis of this compound might employ continuous flow reactions to increase efficiency and yield. The use of high-throughput screening and automated synthesis techniques can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of hydroxylated derivatives.
Reduction: : Reduction of the quinazolinone ring can yield dihydroquinazolinone derivatives, which may have different pharmacological properties.
Substitution: : The fluoro group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: : Hydrogenation over palladium or nickel catalysts.
Substitution: : Nucleophilic substitution can be facilitated by bases like sodium hydride or potassium carbonate.
Major Products: : The major products depend on the type of reaction, but can include hydroxylated, hydrogenated, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: : The compound serves as a key intermediate in the synthesis of more complex quinazolinone derivatives, which are of interest due to their potential bioactivity.
Biology: : It can be used to study enzyme interactions, particularly those involving the quinazolinone scaffold.
Medicine: : Research into its potential as an anti-cancer agent is ongoing, given the known anti-cancer properties of related quinazolinones. It may also exhibit anti-inflammatory and anti-bacterial properties.
Mécanisme D'action
Effects and Mechanism: : The compound exerts its effects through interactions with specific enzymes and receptors. The fluoroquinazolinone moiety is known to inhibit tyrosine kinases, which are crucial in the regulation of cell growth and proliferation.
Molecular Targets and Pathways
Tyrosine Kinases: : Inhibition of these enzymes can lead to the suppression of cancer cell growth.
Signal Transduction Pathways: : It can interfere with pathways such as the MAPK/ERK pathway, which are involved in cell division and survival.
Comparaison Avec Des Composés Similaires
Comparison with Other Quinazolinones
Structural Uniqueness: : The presence of the fluoro group and the piperidine ring distinguishes it from other quinazolinones.
Similar Compounds: : Compounds like gefitinib and erlotinib, which also inhibit tyrosine kinases but lack the specific structural modifications present in this compound.
In essence, ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate stands out due to its unique structural features and significant potential across various fields of scientific research.
Propriétés
IUPAC Name |
ethyl 3-[[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O5/c1-2-29-16(25)5-8-21-18(27)23-9-6-13(7-10-23)24-17(26)14-11-12(20)3-4-15(14)22-19(24)28/h3-4,11,13H,2,5-10H2,1H3,(H,21,27)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPCOKFNNPBIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
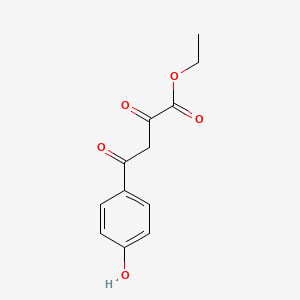
![2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide](/img/structure/B2980244.png)
![1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol](/img/structure/B2980245.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2980246.png)


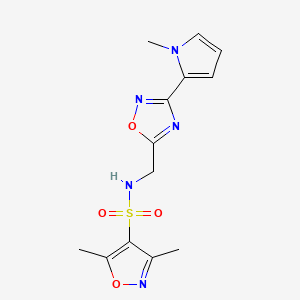

![4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2980254.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone](/img/structure/B2980255.png)
![3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2980257.png)
